

The Discovery and Synthesis of Eleclazine: A Technical Guide for Researchers

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An In-depth Examination of a Selective Late Sodium Current Inhibitor for Cardiac Arrhythmias

Abstract

Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current (INaL) developed by Gilead Sciences for the potential treatment of cardiac arrhythmias, particularly Long QT Syndrome Type 3 (LQT3).[1] Enhanced INaL is a key pathophysiological driver in several cardiac channelopathies, leading to action potential prolongation, early afterdepolarizations, and subsequent arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with **Eleclazine**, intended for researchers, scientists, and drug development professionals.

Introduction: The Late Sodium Current and its Pathophysiological Role

The cardiac action potential is initiated by a rapid, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or "late" sodium current (INaL) that continues throughout the plateau phase of the action potential.

Under normal physiological conditions, the INaL is very small. However, in pathological states such as Long QT Syndrome Type 3 (LQT3), ischemic heart disease, and heart failure, the INaL



can be significantly enhanced.[2] This augmented inward current delays cardiac repolarization, prolongs the action potential duration (APD), and can lead to a pro-arrhythmic state characterized by early afterdepolarizations (EADs) and triggered arrhythmias. Therefore, selective inhibition of the late sodium current represents a promising therapeutic strategy for the management of these cardiac disorders.

Discovery and Rationale for Development of Eleclazine

Eleclazine (formerly GS-6615) was developed by Gilead Sciences as a second-generation late sodium current inhibitor with improved potency and selectivity over earlier compounds like ranolazine.[3] The primary goal was to create a molecule that could effectively target the enhanced INaL associated with pathological conditions without significantly affecting the peak sodium current, which is crucial for normal cardiac conduction. By selectively inhibiting the late component, **Eleclazine** aims to normalize the action potential duration and suppress arrhythmias with a reduced risk of pro-arrhythmic effects often associated with non-selective sodium channel blockers.

Chemical Synthesis of Eleclazine

Eleclazine is chemically known as 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one.[5] While the specific, proprietary synthesis protocol from Gilead Sciences is not publicly detailed, the synthesis of the 3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one core and similar derivatives has been described in the chemical literature. The synthesis would likely involve a multi-step process culminating in the coupling of the pyrimidin-2-ylmethyl moiety and the 4-(trifluoromethoxy)phenyl group to the core benzoxazepinone structure.

A plausible synthetic approach could involve the initial construction of the 3,4-dihydrobenzo[f] [6][4]oxazepin-5(2H)-one scaffold, followed by N-alkylation with 2-(chloromethyl)pyrimidine and a Suzuki or similar cross-coupling reaction to introduce the 4-(trifluoromethoxy)phenyl group at the 7-position.

Mechanism of Action



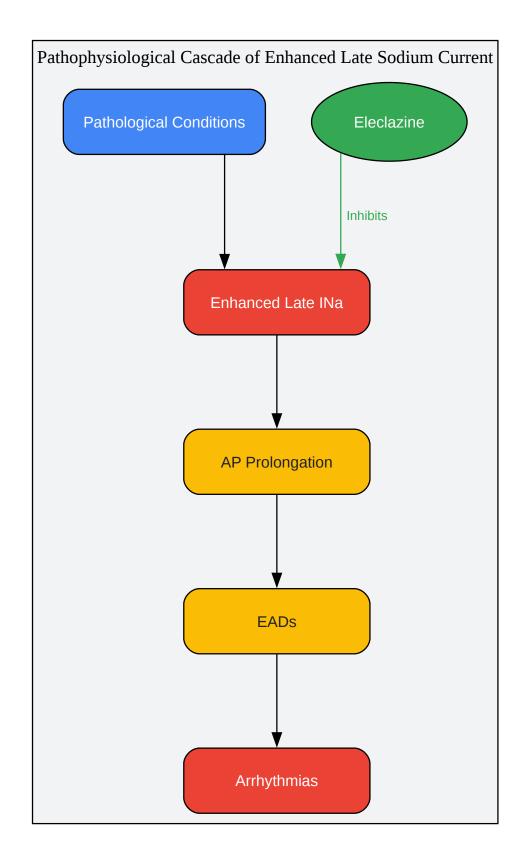




Eleclazine is a potent and selective inhibitor of the late sodium current (INaL) mediated by the Nav1.5 channel.[1] In pathological conditions where INaL is enhanced, **Eleclazine** binds to the sodium channel and preferentially inhibits this persistent current. This action shortens the prolonged action potential duration, reduces the temporal dispersion of repolarization, and suppresses the triggers for cardiac arrhythmias.[5]

A key feature of **Eleclazine** is its high selectivity for the late INa over the peak INa. This selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could lead to conduction abnormalities and other adverse cardiac effects.





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Figure 1: Pathophysiological cascade of enhanced late sodium current and the inhibitory action of **Eleclazine**.

Pharmacological Profile

The pharmacological activity of **Eleclazine** has been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Eleclazine

Parameter	Species	Cell Type	Value	Reference(s)
IC50 (Late INa)	Rabbit	Ventricular Myocytes	0.7 μΜ	[2]
IC50 (Late INa)	Porcine	Atrial Myocytes	736 ± 67 nM	
IC50 (Potassium Current)	-	-	~14.2 μM	[3]
IC50 (Sodium Current in hiPSC-CMs)	Human	iPSC- Cardiomyocytes	2.5 μΜ	[3]

Table 2: Preclinical Efficacy of Eleclazine

Model	Species	Effect	Dosage	Reference(s)
Epinephrine- induced APBs	Porcine	>3-fold reduction	0.9 mg/kg (IV)	
Epinephrine/Acet ylcholine-induced AF	Porcine	Suppression in all animals tested	0.3 and 0.9 mg/kg (IV)	_
ATX-II Induced Arrhythmias	Rabbit	Suppression	0.03 and 0.3 μM	[5]

Key Preclinical and Clinical Findings



Preclinical studies in rabbit and porcine models of cardiac arrhythmia have demonstrated the efficacy of **Eleclazine** in suppressing arrhythmias and normalizing cardiac repolarization.[5] These studies often utilize Anemone Toxin II (ATX-II), a potent enhancer of the late sodium current, to mimic the pathophysiology of LQT3.[2]

Clinical trials have investigated the safety and efficacy of **Eleclazine** in patients with LQT3. While some studies showed a shortening of the QTc interval, the overall clinical development program for **Eleclazine** has faced challenges, and some trials were terminated.

Detailed Experimental Protocols Measurement of Late Sodium Current via Whole-Cell Patch Clamp

This protocol is adapted from standard electrophysiological techniques used to characterize ion channel function.[6]

Objective: To measure the peak and late sodium currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing Nav1.5).

Materials:

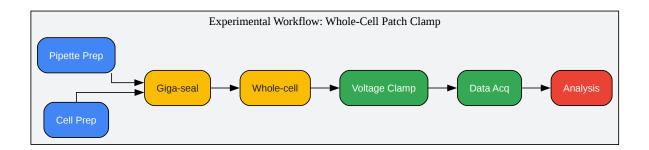
- Isolated cardiomyocytes or cultured cells expressing Nav1.5
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (e.g., Tyrode's solution)
- Intracellular (pipette) solution containing appropriate ions and buffers
- Pharmacological agents (e.g., **Eleclazine**, TTX for current subtraction)

Procedure:

Prepare isolated cardiomyocytes or culture cells on glass coverslips.



- Fabricate patch pipettes with a resistance of 2-4 M Ω when filled with intracellular solution.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels, followed by a depolarizing step (e.g., to -10 mV for 300 ms) to activate the channels.
- Record the resulting currents. The peak inward current is the peak INa, and the sustained current measured towards the end of the depolarizing pulse (e.g., average of the last 100 ms) is the late INa.[6]
- To isolate the sodium current, perform experiments in the presence and absence of a specific sodium channel blocker like tetrodotoxin (TTX) and use subtraction.
- Apply Electazine at various concentrations to determine its effect on both peak and late INa and to calculate the IC50.



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Figure 2: Workflow for whole-cell patch clamp measurement of sodium currents.

In Vivo Model of LQT3 using Anemone Toxin II (ATX-II)

Foundational & Exploratory





This protocol describes the induction of an LQT3 phenotype in an animal model to test the efficacy of anti-arrhythmic compounds.[2]

Objective: To create an in vivo model of enhanced late sodium current and arrhythmia susceptibility to evaluate the effects of **Eleclazine**.

Materials:

- Animal model (e.g., rabbit, guinea pig)
- Anemone Toxin II (ATX-II)
- · Anesthesia and surgical equipment
- ECG recording system
- Intravenous infusion setup

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Implant ECG leads to monitor cardiac electrical activity.
- Establish intravenous access for drug administration.
- Record baseline ECG for a sufficient period.
- Administer a continuous infusion or bolus injection of ATX-II at a concentration known to enhance the late sodium current (e.g., 3 nM).[5]
- Monitor the ECG for changes indicative of an LQT3 phenotype, such as QT interval prolongation and the occurrence of arrhythmias.
- Once a stable pro-arrhythmic state is achieved, administer **Eleclazine** intravenously.
- Continuously record the ECG to assess the effect of Eleclazine on the QT interval and arrhythmia burden.



Analyze the ECG data to quantify the effects of Eleclazine.

Conclusion

Eleclazine is a highly selective inhibitor of the late sodium current that has shown promise in preclinical models of cardiac arrhythmia. Its development highlights the therapeutic potential of targeting the enhanced INaL in conditions such as Long QT Syndrome Type 3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of **Eleclazine** and other late sodium current inhibitors. While clinical development has faced obstacles, the scientific foundation for selective INaL inhibition remains a compelling area of cardiovascular research.

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